Methyl 4-(1-aminoethyl)-2-chlorobenzoate
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Overview
Description
Methyl 4-(1-aminoethyl)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminoethyl substituent, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminoethyl)-2-chlorobenzoate typically involves the reaction of 4-(1-aminoethyl)-2-chlorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminoethyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 4-(1-aminoethyl)-2-chlorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The chlorine atom and ester group can also participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-aminoethyl)benzoate: Lacks the chlorine atom, which can affect its reactivity and binding properties.
Ethyl 4-(1-aminoethyl)-2-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetics
Uniqueness
Methyl 4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of both the chlorine atom and the aminoethyl group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 4-(1-aminoethyl)-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
UDESMXPGKRWCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Origin of Product |
United States |
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